molecular formula C14H19BrN4O3 B2747483 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine CAS No. 2380142-53-8

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine

Cat. No.: B2747483
CAS No.: 2380142-53-8
M. Wt: 371.235
InChI Key: DELQXVLPPVBTQW-UHFFFAOYSA-N
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Description

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine: is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a morpholine ring via a methanone group

Properties

IUPAC Name

[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O3/c15-11-9-16-13(17-10-11)22-12-1-3-18(4-2-12)14(20)19-5-7-21-8-6-19/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELQXVLPPVBTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromopyrimidine, piperidine, and morpholine.

    Step 1: The 5-bromopyrimidine is reacted with piperidine under basic conditions to form the intermediate [5-bromopyrimidin-2-yl]piperidine.

    Step 2: This intermediate is then reacted with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine.

Industrial Production Methods: Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and morpholine rings.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, due to the presence of the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized forms of the piperidine or morpholine rings.

    Reduction Products: Reduced forms of the piperidine or morpholine rings.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology and Medicine:

  • Potential use as a pharmacophore in drug discovery.
  • Investigated for its biological activity against various targets.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in the development of new polymers and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its bromopyrimidine moiety. The piperidine and morpholine rings may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • [4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
  • [4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone
  • 4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile

Uniqueness:

  • The presence of the morpholine ring in 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine distinguishes it from other similar compounds.
  • This unique structure may confer different biological activities and chemical reactivity compared to its analogs.

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